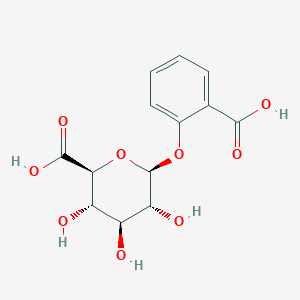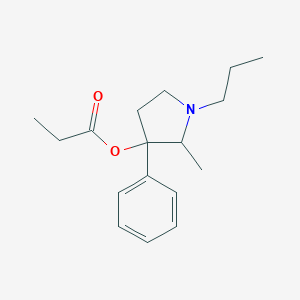
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate, also known as MPPP, is a synthetic compound that belongs to the class of synthetic opioids. MPPP is a potent analgesic that is used in scientific research for its ability to bind to opioid receptors in the brain and produce pain relief.
作用机制
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate works by binding to the opioid receptors in the brain. This binding activates the receptors, which leads to a decrease in the perception of pain. 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate also produces a feeling of euphoria, which can lead to addiction.
生化和生理效应
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate has both biochemical and physiological effects on the body. Biochemically, 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate binds to the opioid receptors in the brain and activates them. This activation leads to a decrease in the perception of pain. Physiologically, 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate can cause respiratory depression, sedation, and a decrease in blood pressure.
实验室实验的优点和局限性
One advantage of using 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate in lab experiments is that it is a potent analgesic that can produce pain relief. This makes it useful for studying the mechanisms of pain relief and addiction. However, 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is also highly addictive and can cause respiratory depression, which can be dangerous. This limits its use in lab experiments and requires careful handling and monitoring.
未来方向
There are several future directions for research on 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate. One direction is to develop new drugs that target the opioid receptors in the brain without producing addiction or respiratory depression. Another direction is to study the long-term effects of 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate on the brain and body. This could lead to a better understanding of the risks and benefits of using 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate for pain management. Additionally, research could focus on developing new methods for synthesizing 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate that are safer and more efficient.
Conclusion:
In conclusion, 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is a synthetic opioid that is used in scientific research to study the mechanisms of pain relief and addiction. It works by binding to the opioid receptors in the brain and producing pain relief and euphoria. 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate has both advantages and limitations for lab experiments, and there are several future directions for research on this compound. As with all scientific research, it is important to use caution and careful monitoring when working with 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate.
合成方法
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 1-phenyl-2-propanone and methylamine to produce N-methyl-1-phenyl-2-propanone. This intermediate is then reacted with pyrrolidine and propionic anhydride to produce 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate. The synthesis of 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is a complex process that requires specialized equipment and expertise.
科研应用
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is commonly used in scientific research to study the opioid receptors in the brain. It is used to understand the mechanisms of pain relief and addiction. 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is also used to study the effects of opioids on the central nervous system and to develop new drugs for pain management.
性质
CAS 编号 |
102280-79-5 |
|---|---|
产品名称 |
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate |
分子式 |
C17H25NO2 |
分子量 |
275.4 g/mol |
IUPAC 名称 |
(2-methyl-3-phenyl-1-propylpyrrolidin-3-yl) propanoate |
InChI |
InChI=1S/C17H25NO2/c1-4-12-18-13-11-17(14(18)3,20-16(19)5-2)15-9-7-6-8-10-15/h6-10,14H,4-5,11-13H2,1-3H3 |
InChI 键 |
ICONGZANQZOJQV-UHFFFAOYSA-N |
SMILES |
CCCN1CCC(C1C)(C2=CC=CC=C2)OC(=O)CC |
规范 SMILES |
CCCN1CCC(C1C)(C2=CC=CC=C2)OC(=O)CC |
同义词 |
2-methyl-3-phenyl-1-propyl-pyrrolidin-3-ol, propanoate |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



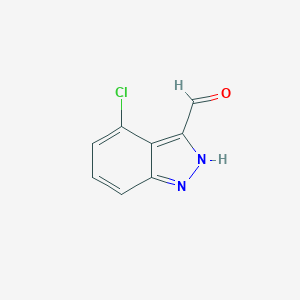



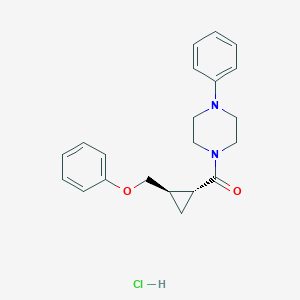
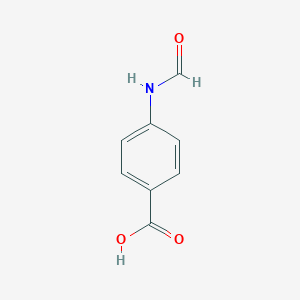
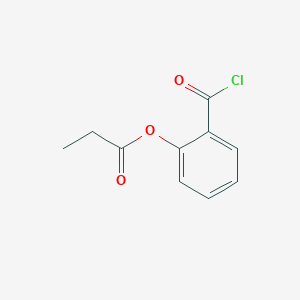
![N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide](/img/structure/B22616.png)


![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)


